2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
The intermediate triazole compound reacts with 2-chloropyrimidine in a substitution reaction.
The presence of a base, such as potassium carbonate, is essential for facilitating this reaction.
Industrial Production Methods: While laboratory-scale synthesis is well-documented, industrial-scale production would likely involve optimizing these steps for yield, purity, and cost-effectiveness. This might include continuous flow synthesis to streamline the process and reduce waste.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with commercially available starting materials. The general procedure involves:
Formation of 5-(butylthio)-4-phenethyl-4H-1,2,4-triazole:
Starting with phenethylamine and butylthiol.
Condensation with formamide to form the triazole ring.
Chemical Reactions Analysis
Types of Reactions: 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions:
Oxidation:
Possible oxidation of the thioether group to a sulfone or sulfoxide.
Common reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction:
Reduction of any existing oxidized sulfur groups back to thioethers.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Nucleophilic substitution reactions on the pyrimidine ring.
Common reagents: Alkyl halides, sodium azide.
Major Products:
Sulfoxides and sulfones from oxidation reactions.
Reduced thioether forms from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Its complex structure makes it a candidate for use as a ligand in catalytic processes.
Material Science: Potential use in creating new materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Explored for its potential as a therapeutic agent due to the bioactivity of its structural motifs.
Enzyme Inhibition: Its triazole and pyrimidine rings make it a potential inhibitor for various enzymes.
Industry:
Agrichemicals: Possible use in designing new pesticides or herbicides.
Dyes and Pigments: Its structure can be modified to create novel dyes.
Mechanism of Action
Mechanism of Action: The compound interacts with biological targets primarily through its triazole and pyrimidine rings, which can form strong hydrogen bonds and coordinate with metal ions. These interactions can disrupt the normal function of enzymes, leading to inhibitory effects.
Molecular Targets and Pathways Involved:
Enzymes: Targets may include kinases and proteases.
Cell Signaling Pathways: Potential influence on pathways involving these enzymes, impacting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
2-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methylthio)pyrimidine
2-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methylthio)pyrimidine
2-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methylthio)pyrimidine
Properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S2/c1-2-3-14-25-19-23-22-17(15-26-18-20-11-7-12-21-18)24(19)13-10-16-8-5-4-6-9-16/h4-9,11-12H,2-3,10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLKTQIUMOGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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